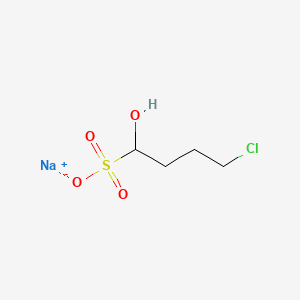
(S)-1-(3-Methoxyphenyl)ethanamine hydrochloride
Vue d'ensemble
Description
“(S)-1-(3-Methoxyphenyl)ethanamine hydrochloride” is a chemical compound with the molecular formula C9H14ClNO and a molecular weight of 187.67. It is a solid substance .
Molecular Structure Analysis
The molecular structure of “(S)-1-(3-Methoxyphenyl)ethanamine hydrochloride” consists of 9 carbon atoms, 14 hydrogen atoms, 1 nitrogen atom, 1 oxygen atom, and 1 chlorine atom .Physical And Chemical Properties Analysis
“(S)-1-(3-Methoxyphenyl)ethanamine hydrochloride” is a solid substance . It is stored in a dry place at room temperature .Applications De Recherche Scientifique
Synthesis Applications
- Synthesis of Apremilast : (S)-1-(3-Methoxyphenyl)ethanamine hydrochloride is used in the synthesis of Apremilast. Apremilast is an oral medication for psoriasis, acting as an inhibitor of phosphodiesterase 4 (PDE-4), which is involved in the pathogenesis of psoriasis (Shan, Weizheng, & Bai-nian, 2015).
Enantioselective Metabolism Studies
- Enantioselective Metabolism of Pesticides : The compound is relevant in studies of enantioselective metabolism of pesticides like methoxychlor, which is an endocrine disruptor. Research shows that different cytochrome P450 isoforms preferentially generate or use R or S enantiomers of methoxychlor metabolites, which may have distinct biological activities (Hu & Kupfer, 2002).
Biodegradation Studies
- Biodegradation by Human Intestinal Bacteria : The compound's derivatives are studied in the context of biodegradation by human intestinal bacteria. For instance, Eubacterium limosum, found in the human gut, can transform methoxychlor (related to (S)-1-(3-Methoxyphenyl)ethanamine hydrochloride) into more biologically active metabolites (Yim et al., 2008).
Environmental Impact Studies
- Role in Environmental Toxicology : Studies have explored how methoxychlor, related to (S)-1-(3-Methoxyphenyl)ethanamine hydrochloride, and its metabolites, impact the environment and health, including their estrogenic or proestrogenic properties, and the role of hepatic microsomal monooxygenase in their metabolism (Bulger, Feil, & Kupfer, 1985).
Safety And Hazards
Orientations Futures
A concept study for an integrated reactor-crystallizer process for the continuous biocatalytic synthesis of “(S)-1-(3-Methoxyphenyl)ethanamine hydrochloride” has been developed . This compound is a valuable intermediate for the synthesis of rivastigmine, a potent drug for the treatment of early-stage Alzheimer’s disease .
Propriétés
IUPAC Name |
(1S)-1-(3-methoxyphenyl)ethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO.ClH/c1-7(10)8-4-3-5-9(6-8)11-2;/h3-7H,10H2,1-2H3;1H/t7-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPMGDPJDHDVXRQ-FJXQXJEOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)OC)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC(=CC=C1)OC)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-1-(3-Methoxyphenyl)ethanamine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![6-Chlorothiazolo[5,4-b]pyridin-2-amine](/img/structure/B1419128.png)



![Methyl-[2-pyrrolidin-1-yl-1-(tetrahydro-pyran-4-yl)-ethyl]-amine](/img/structure/B1419132.png)
